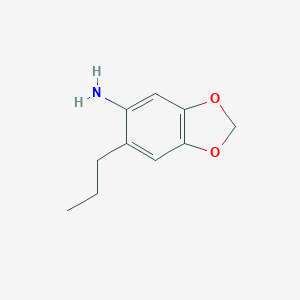

1,3-Benzodioxol-5-amine, 6-propyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

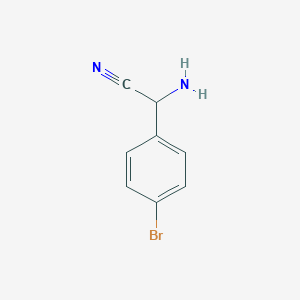

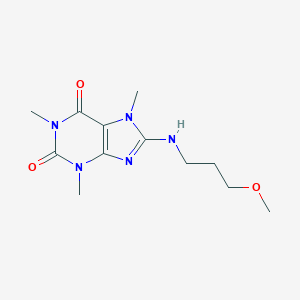

“1,3-Benzodioxol-5-amine, 6-propyl-” is an organic compound. The base compound, 1,3-Benzodioxol-5-amine, has a molecular formula of C7H7NO2 . It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The 6-propyl variant has a molecular formula of C10H13NO2 .

Scientific Research Applications

Synthesis, Spectral Analysis and Antibacterial Activity of Some new N-Substituted Sulfonamide Derivatives of 1, 3-Benzodioxol-5-amine

This study involved using 1,3-Benzodioxol-5-amine as a precursor for synthesizing various derivatives. These derivatives exhibited moderate antibacterial activity, showing potential in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).

Bacterial Biofilm Inhibition and Cytotoxicity

Synthesis, Bacterial biofilm inhibition and cytotoxicity of new N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides

This research synthesized new derivatives of 1,3-Benzodioxol-5-amine and tested their effectiveness in inhibiting bacterial biofilms. The derivatives displayed notable inhibitory actions against bacterial strains and had mild cytotoxicity (M. Abbasi et al., 2020).

Potential in Medical Imaging

Medizinisch interessante Metallchelate, I. 99mTc-Komplexe mit sechszähnigen Tribrenzkatechin-Liganden

This study highlighted the potential of certain 1,3-Benzodioxol-5-amine derivatives in medical imaging, particularly with the synthesis of complexes involving the radioisotope technetium-99m (F. Hahn & S. Rupprecht, 1991).

Supramolecular Structures Analysis

A comparison of the supramolecular structures of 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

This research provided insights into the supramolecular structures of 1,3-Benzodioxol-5-amine derivatives, revealing their potential in the development of new molecular materials (J. N. Low et al., 2002).

Anticancer and Antibacterial Agents

Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding and antibacterial agents

This study explored eco-friendly methods of synthesizing 1,3-Benzodioxol-5-amine derivatives, which showed promising anticancer and antibacterial activities (Sayanti Gupta et al., 2016).

Enzyme Inhibition and Pharmacological Potential

WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors

This research investigated the pharmacological potential of 1,3-Benzodioxol-5-amine derivatives, focusing on their interaction with specific receptors and enzymes, indicating their relevance in drug development (M. Bolognesi et al., 1999).

properties

IUPAC Name |

6-propyl-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h4-5H,2-3,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSCEGQNNBUNEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1N)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284639 |

Source

|

| Record name | 1,3-benzodioxol-5-amine, 6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69797-90-6 |

Source

|

| Record name | NSC38118 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-benzodioxol-5-amine, 6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)

![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)

![7-[3-Chloro-2-hydroxypropyl]guanine](/img/structure/B184697.png)

![1,4-Dithiaspiro[4.5]decan-7-ol](/img/structure/B184699.png)

![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)